molecular formula C10H10O2 B149221 Methyl cinnamate CAS No. 1754-62-7

Methyl cinnamate

Cat. No. B149221
CAS RN: 1754-62-7
M. Wt: 162.18 g/mol
InChI Key: CCRCUPLGCSFEDV-BQYQJAHWSA-N
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Description

Methyl cinnamate is a natural flavor compound found in Zanthoxylum armatum, known for its antimicrobial properties and ability to inhibit tyrosinase, an enzyme involved in melanin production. It has a fruity balsamic odor, making it a valuable ingredient in perfumes and cosmetics .

Synthesis Analysis

This compound can be synthesized through various chemical and biological methods. Electrochemical fluorination of methyl cinnamates has been shown to yield diastereoisomeric mixtures of fluorinated compounds . Additionally, a biosynthetic pathway has been established in engineered Escherichia coli, allowing for the production of this compound from glucose. This biotechnological approach has been optimized to increase the yield of this compound, highlighting the potential for microbial cell factories in its production . Furthermore, palladium-catalyzed carbomethoxylation of styrene has been used to synthesize this compound under mild conditions .

Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring and an ester functional group. The presence of substituents on the phenyl ring can influence the reactivity and properties of the compound. For instance, ortho-substituted methyl cinnamates show different reactivity patterns when reacting with lithium dimethylcuprate .

Chemical Reactions Analysis

This compound participates in various chemical reactions. It can undergo radical copolymerization with maleic anhydride to form alternating copolymers, which can be further modified post-polymerization . The interaction of this compound with bovine serum albumin (BSA) has been studied, showing that it forms a complex with BSA, which is influenced by pH and is enthalpically driven .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized in several studies. For instance, the isotope ratios of hydrogen and carbon in this compound have been determined using isotope ratio mass spectrometry, providing insights into the authenticity of its sources . The thermal properties of polymers derived from this compound have been analyzed, revealing good thermal stability due to the rigid main-chain structures .

Relevant Case Studies

This compound has been studied for its antiadipogenic activity, where it was found to inhibit adipocyte differentiation in 3T3-L1 preadipocytes through the CaMKK2-AMPK signaling pathway . This highlights its potential therapeutic applications in metabolic disorders. Additionally, the biosynthesis of methyl (E)-cinnamate in the liverwort Conocephalum salebrosum has been characterized, providing insights into the evolution of cinnamic acid methyltransferase and the convergent evolution of methyl (E)-cinnamate biosynthesis in land plants .

Scientific Research Applications

  • Anti-Adipogenic Activity : Methyl cinnamate inhibits adipocyte differentiation in 3T3-L1 preadipocytes, primarily through the activation of the CaMKK2-AMPK signaling pathway, suggesting its potential role in controlling obesity and related metabolic disorders (Chen et al., 2012).

  • Biosynthesis in Plants : In liverworts like Conocephalum salebrosum, this compound is synthesized by cinnamic acid methyltransferase (CAMT). This process illustrates convergent evolution in bryophytes and flowering plants for producing this compound (Zhang et al., 2019).

  • Microbial Production : Engineered Escherichia coli has been used to biosynthesize this compound from glucose, indicating the feasibility of microbial production of this compound for industrial applications (Guo et al., 2022).

  • Protein Interaction : The interaction of this compound with bovine serum albumin (BSA) is enthalpically driven, highlighting its potential relevance in the food industry (Nunes et al., 2017).

  • Cinnamamide Derivatives : Modifications of this compound to create cinnamamide derivatives have shown increased α-glucosidase inhibitory activities, which are beneficial for antidiabetic applications (Ernawati et al., 2020).

  • Anti-Cancer Properties : Derivatives of this compound, like metil 2-cinnamamido-3-hydroxy propanoate, have shown inhibitory activity against P388 leukemia cells, suggesting potential anti-cancer applications (Ernawati et al., 2014).

  • Antimicrobial and Antioxidant Activity : this compound exhibits significant antifungal, antiaflatoxin, and antioxidant activities, as well as potential as a plant-based antimicrobial agent for post-harvest applications (Prakash et al., 2012).

  • Larvicidal and Ecotoxicity : this compound demonstrates effective larvicidal activity against Aedes aegypti and has been evaluated for its safety and low toxicity, making it a potential alternative to synthetic pesticides (Fujiwara et al., 2017).

  • Antimicrobial Potency : this compound and its derivatives have shown antimicrobial activity against various bacteria and fungi, indicating its potential as an antimicrobial agent (Stefanović et al., 2015).

  • Pharmacological Effects on Pre-Osteoblasts : this compound affects cell survival, migration, and differentiation in pre-osteoblasts, suggesting potential applications in treating bone diseases (Park et al., 2020).

Mechanism of Action

Target of Action

Methyl cinnamate (MC) is a compound found in various plants, including fruits like strawberries and spices such as Sichuan pepper and some varieties of basil . It has been shown to have antimicrobial potential . The primary targets of MC are the ergosterol present in the fungal plasmatic membrane and the cell wall . Molecular docking simulations suggest that the most likely targets of MC in C. albicans are caHOS2 and caRPD3 .

Mode of Action

MC interacts directly with its targets, leading to changes in the fungal plasmatic membrane and the cell wall . This interaction disrupts the normal function of these structures, leading to the death of the fungal cells . It has also been suggested that MC can inhibit the differentiation of 3T3-L1 adipocytes through the CAMKK2-AMPK pathway .

Biochemical Pathways

MC is involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . This pathway plays a central role in plant secondary metabolism . In addition, MC has been shown to alleviate lipid accumulation in HepG2 cells through the AMPK pathway .

Pharmacokinetics

It is known that mc is a compound found in extracts from zanthoxylum armatum dc plants . More research is needed to fully understand the ADME properties of MC and their impact on its bioavailability.

Result of Action

MC has been shown to have antimicrobial activity, with fungicidal effects observed against various strains . It can alleviate triglyceride accumulation in HepG2 cells . MC also has anti-inflammatory effects .

Action Environment

The action of MC can be influenced by environmental factors. For example, a study has shown that MC’s photodynamics can be investigated in depth in both the gas- and solution-phase This suggests that the environment in which MC is present can affect its action, efficacy, and stability

Safety and Hazards

Methyl cinnamate is moderately toxic by ingestion . The oral LD50 for rats is 2610 mg/kg . It is combustible as a liquid, and when heated to decomposition it emits acrid smoke and irritating fumes .

Future Directions

The development of environmentally friendly and efficient synthetic methods for methyl cinnamate is a growing interest in the field of organic chemistry . One potential future idea could be the exploration of different substrate scope and functional group compatibility in the electro-organic synthesis of this compound derivatives via the Heck reaction .

properties

IUPAC Name

methyl (E)-3-phenylprop-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRCUPLGCSFEDV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5044314
Record name Methyl (E)-cinnamate
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Molecular Weight

162.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Solid with a fruity, balsamic odor like strawberries; mp = 36 deg C; [Merck Index] Light yellow crystals; mp = 36-38 deg C; [Sigma-Aldrich MSDS], Colourless crystalline mass, fruity balsamic odour
Record name 2-Propenoic acid, 3-phenyl-, methyl ester
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Record name Methyl cinnamate
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Record name Methyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/188/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water; soluble in oils, moderately soluble (in ethanol)
Record name Methyl cinnamate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.04 [mmHg]
Record name Methyl cinnamate
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CAS RN

103-26-4, 1754-62-7
Record name Methyl cinnamate
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Record name Methyl trans-cinnamate
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Record name 2-Propenoic acid, 3-phenyl-, methyl ester
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Record name Methyl (E)-cinnamate
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Record name Methyl cinnamate
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Record name METHYL CINNAMATE
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Synthesis routes and methods I

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), MeOH (15 mL) and toluene (10 mL) is taken in a round bottom flask and catalytic amount of neutral alumina (0.1 g) is added to it. The mixture is refluxed for 6 hrs under Dean Stark apparatus. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate is isolated in 96% yield whose NMR values are found matching with reported values as in example 1.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

A homogeneous mixture containing cinnamyl alcohol (7.5 mmol), DDQ (22.5 mmol), MeOH (20 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is stirred for 20 hrs at room temperature. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate is isolated in 86% yield whose NMR values are found matching with reported values as in example 1.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
22.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
15
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods III

Procedure details

A homogeneous mixture containing cinnamaldehyde (7.5 mmol), DDQ (11.3 mmol), MeOH (15 mL) is taken in a round bottom flask and catalytic amount of AMBERLYST® 15 (0.1 g) is added to it. The mixture is stirred for 20 hrs at room temperature. After completion of the reaction (observed by TLC and GC analysis), the reaction mixture is filtered and washed with MeOH (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Methyl cinnamate (from formula I where X1═H, X2═H, X3═H, X4═H, X5═H, R═CH3) is isolated in 98% yield. 1H-NMR (CDCl3, 300 MHz) δ7.56 (1H, d, J=16.55 Hz), 7.34 (2H, m), 7.21 (3H, m), 6.31 (1H, d, J=16.55 Hz), 3.64 (3H, s); 13C-NMR (CDCl3, 75.4 MHz) δ167.2, 144.7, 134.3, 130.2, 128.8, 128.0, 117.8, 51.5.
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
11.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
15
Quantity
0.1 g
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods IV

Procedure details

Charged in an autoclave having an inner capacity of 200 ml, were 16.32 g (209 millimoles) of benzene, 1.745 g (20.26 millimoles) of methyl acrylate and 19.4 mg (0.026 millimole) of Rh4 (CO)12, followed by supply of 60 ml of ethyl acetate. Carbon monoxide under 30 kg/cm2 was introduced into the autoclave and reaction was carried out at 220° C. for 6 hours to obtain 0.197 g (1.22 millimoles) of methyl cinnamate. The yield of methyl cinnamate was 6% based on methyl acrylate and 1170% based on the Rh atom.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
1.745 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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